2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXBIKRRREKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the isoxazolone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Sulfonyl-Substituted Isoxazolones
3-Phenyl-5(4H)-isoxazolone (CAS 1076-59-1) Structure: Lacks the sulfonyl group at position 2. Properties: Simpler structure with lower molecular weight; used as a precursor for dyes and pharmaceuticals. Reduced steric hindrance compared to sulfonyl derivatives . Applications: Intermediate in synthesizing fluorescent dyes like Oxonol V .
Oxonol V (Bis[3-phenyl-5-oxoisoxazol-4-yl]pent METINEOXONOL) Structure: Features extended conjugation via a pentadienylidene bridge between two isoxazolone units. Properties: Enhanced absorption in visible spectra due to conjugation; used as a biological stain. The target compound lacks this conjugation, limiting its optical applications .
Compounds with Alternative Sulfonyl Groups Methylsulfonyl (Ms): Smaller and more electron-withdrawing than the 4-methoxyphenylsulfonyl group, leading to higher reactivity in nucleophilic substitutions .
Mercapto-Imidazolo-Isoxazoline Derivatives
- Example: 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl) imidazolo]-Δ2-isoxazoline (). Structure: Contains a mercapto-imidazolo side chain and acetyloxy groups. Properties: Higher molecular weight (C29H21N3O6SCl2) and melting point (138°C) compared to simpler isoxazolones.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 4-methoxyphenylsulfonyl group in the target compound donates electron density via the methoxy group, contrasting with electron-withdrawing groups like Ms or Msp. This may stabilize intermediates in synthetic pathways .
- Solubility: The para-methoxy group improves solubility in organic solvents compared to non-polar analogues like Mts ((2,4,6-trimethylphenyl)sulfonyl) .
Biological Activity
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone (CAS: 303987-11-3) is a synthetic compound belonging to the isoxazolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13NO5S
- Molar Mass : 331.34 g/mol
- Structure : The compound features a methoxyphenyl sulfonyl group and an isoxazolone moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing isoxazolone structures exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains in vitro. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of isoxazolones. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The findings suggest that these compounds can induce apoptosis and inhibit cell proliferation:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Induces apoptosis |
| Similar derivatives | A549 | 8.0 | Cell cycle arrest |
Analgesic Activity
In a study assessing the analgesic effects of various isoxazolones, it was found that compounds with a methoxy group demonstrated significant pain relief in murine models. The analgesic activity was evaluated using the hot plate and writhing tests, indicating that the compound may act through central and peripheral mechanisms.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound might interact with various receptors implicated in pain and inflammation, such as COX enzymes or NMDA receptors.
- Apoptosis Induction : Evidence suggests that it may trigger apoptosis through mitochondrial pathways, leading to increased caspase activity.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies further supported the binding affinity of the compound to target proteins involved in cancer progression.
Toxicological Assessment
Safety evaluations conducted on animal models revealed low acute toxicity levels for this compound, suggesting a favorable safety profile for potential therapeutic use. Histopathological analyses showed no significant adverse effects on major organs after administration.
Q & A
What are the optimal synthetic routes for 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step procedure involving:
Sulfonylation : Reacting 3-phenyl-5(2H)-isoxazolone with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Excess sulfonyl chloride and prolonged reaction times (6–12 hrs) improve conversion but may require purification via recrystallization (ethanol/water) to remove unreacted reagents .
Work-up : Neutralization with dilute HCl followed by extraction (dichloromethane) and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~60–75%) depends on stoichiometric control and inert atmosphere (N₂) to prevent hydrolysis of the sulfonyl group .
How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of this compound?
Level: Advanced
Methodological Answer:
SCXRD is critical for confirming the sulfonyl group orientation and isoxazolone ring conformation. Key steps include:
- Crystallization : Slow evaporation of a saturated acetone solution yields diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Software like WinGX or SHELXL refines the structure, addressing potential disorder in the methoxyphenyl group. Hydrogen-bonding networks (e.g., C=O⋯H interactions) stabilize the crystal lattice, which can be visualized using Mercury software .
What spectroscopic techniques are most effective for characterizing the electronic environment of the sulfonyl group in this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : The sulfonyl group deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.2 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm). ¹³C NMR confirms sulfonyl attachment via a carbon shift to ~125–130 ppm .
- FT-IR : Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1175 cm⁻¹, respectively. Isoxazolone C=O appears at 1720 cm⁻¹ .
How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance the electrophilicity of the isoxazolone carbonyl, accelerating nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show:
- Hammett σ values : A linear correlation (R² > 0.9) between substituent σ and reaction rate.
- Activation Energy : Methoxy groups (-OCH₃) lower ΔG‡ by stabilizing transition states via resonance .
What strategies mitigate conflicting biological activity data reported for this compound in CB2 receptor modulation studies?
Level: Advanced
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM across studies) arise from:
- Assay Variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations.
- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation.
- Structural Analog Comparison : Compare with derivatives like 2-[(4-chlorophenyl)sulfonyl] analogs to isolate substituent effects .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Lipophilicity Optimization : Replace the methoxy group with trifluoromethoxy (logP reduction by ~0.5 units) to enhance solubility.
- Metabolic Blocking : Introduce methyl groups ortho to the sulfonyl moiety to sterically hinder cytochrome P450 oxidation.
- In Silico Screening : Use SwissADME or QikProp to predict bioavailability and blood-brain barrier permeability .
What computational methods validate the compound’s binding mode to target proteins like cyclooxygenase-2 (COX-2)?
Level: Advanced
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide docks the compound into COX-2’s active site (PDB: 5KIR). Key interactions:
- Sulfonyl oxygen hydrogen bonds with Arg120.
- Isoxazolone carbonyl π-stacking with Tyr355.
- MD Simulations : GROMACS simulations (50 ns) assess binding stability, with RMSD < 2 Å indicating robust binding .
How does pH affect the stability of this compound in aqueous solutions?
Level: Basic
Methodological Answer:
- Degradation Pathways : Acidic conditions (pH < 3) hydrolyze the sulfonyl group to sulfonic acid. Alkaline conditions (pH > 10) open the isoxazolone ring.
- Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at λ = 254 nm. Half-life at pH 7.4 (PBS, 37°C): ~48 hrs .
What analytical techniques quantify trace impurities in synthesized batches of this compound?
Level: Basic
Methodological Answer:
- HPLC-MS : Detect sulfonic acid byproducts (m/z +16 Da) using electrospray ionization.
- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies residual solvents (e.g., acetone at δ 2.1 ppm).
- Elemental Analysis : Confirm sulfur content (~12.5%) to validate sulfonylation completeness .
How can researchers address discrepancies in reported cytotoxicity data across cell lines?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
